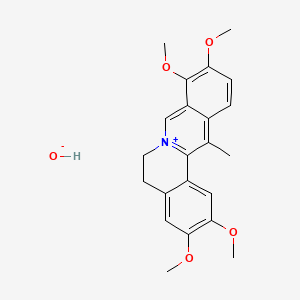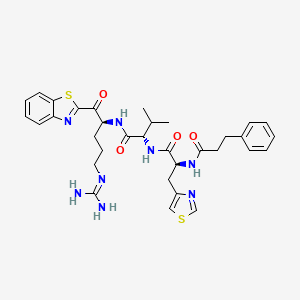![molecular formula C26H22N2O2 B12396754 (3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with an oxazoloisoindolone framework, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the oxazoloisoindolone core. Key steps may include:
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.
Formation of Oxazoloisoindolone Core: This step involves cyclization reactions, often using reagents like phosgene or its derivatives, to form the oxazoloisoindolone ring system.
Final Coupling: The final step involves coupling the indole derivative with the oxazoloisoindolone core under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistent quality and yield.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors or photonic materials.
作用機序
The mechanism of action of (3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or metabolism, depending on its specific interactions with molecular targets.
類似化合物との比較
(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one: can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like tryptophan or serotonin, which also contain the indole moiety.
Oxazoloisoindolone Derivatives: Molecules with similar core structures but different substituents, affecting their chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other compounds.
特性
分子式 |
C26H22N2O2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one |
InChI |
InChI=1S/C26H22N2O2/c1-27-16-18(21-11-6-8-14-24(21)27)15-20-17-30-26(19-9-3-2-4-10-19)23-13-7-5-12-22(23)25(29)28(20)26/h2-14,16,20H,15,17H2,1H3/t20-,26+/m0/s1 |
InChIキー |
PEHYINMYYPHEER-RXFWQSSRSA-N |
異性体SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H]3CO[C@]4(N3C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |
正規SMILES |
CN1C=C(C2=CC=CC=C21)CC3COC4(N3C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



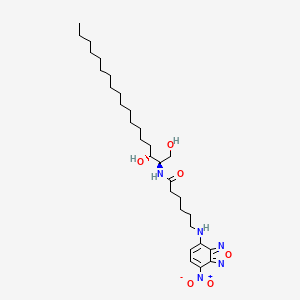
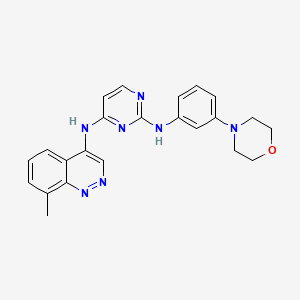
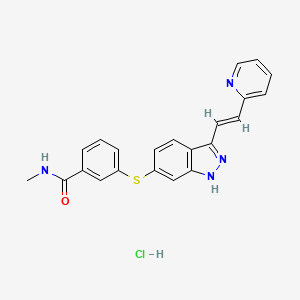
![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
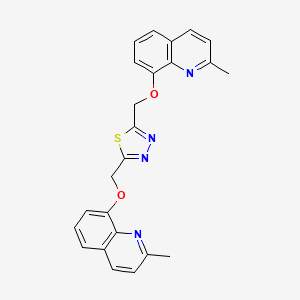
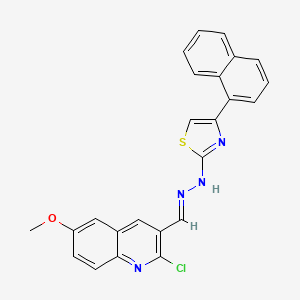
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)


